BenchChemオンラインストアへようこそ!

1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Endocannabinoid System FAAH Inhibition MAGL Selectivity

1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-80-1) is a synthetic biaryl tetrazolyl urea derivative with the molecular formula C17H18N6O3 and a molecular weight of 354.37 g/mol. The compound belongs to the tetrazolyl urea class, which has been extensively investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in endocannabinoid metabolism.

Molecular Formula C17H18N6O3
Molecular Weight 354.37
CAS No. 941922-80-1
Cat. No. B2923220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941922-80-1
Molecular FormulaC17H18N6O3
Molecular Weight354.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C17H18N6O3/c1-25-14-8-6-13(7-9-14)23-16(20-21-22-23)11-18-17(24)19-12-4-3-5-15(10-12)26-2/h3-10H,11H2,1-2H3,(H2,18,19,24)
InChIKeyXHAGRNMVUMVFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-80-1): Structural Identity and Core Procurement Parameters


1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-80-1) is a synthetic biaryl tetrazolyl urea derivative with the molecular formula C17H18N6O3 and a molecular weight of 354.37 g/mol. [1] The compound belongs to the tetrazolyl urea class, which has been extensively investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in endocannabinoid metabolism. [2] It features a 3-methoxyphenyl substituent on one urea nitrogen and a 4-methoxyphenyl substituent on the tetrazole ring, constituting a specific regioisomeric and substitution pattern that differentiates it from closely related analogs such as the 4-methoxyphenyl urea isomer or the des-methoxy phenyl variant. [3] This precise substitution architecture is critical for target engagement, as even minor alterations in the aryl appendages of tetrazolyl ureas have been shown to dramatically shift potency and selectivity profiles between FAAH and MAGL. [2]

Why 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by Unspecified Tetrazolyl Urea Analogs


Tetrazolyl ureas are not functionally interchangeable. In the systematic structure–activity relationship (SAR) study by Ortar et al. (2013), a series of 32 biaryl tetrazolyl ureas exhibited FAAH IC50 values spanning from low nanomolar to sub-micromolar, and MAGL inhibitory potency that varied by more than two orders of magnitude depending solely on the substitution pattern at the N-portion and distal phenyl ring. [1] For instance, certain analogs (compounds 16, 20, 21, 25, and 28) demonstrated potent and highly selective FAAH inhibition (IC50 = 3.0–9.7 nM, with 39- to >141-fold selectivity over MAGL), while compound 27 emerged as a dual FAAH–MAGL inhibitor. [1] These data demonstrate that the presence and position of methoxy substituents on both aryl rings are not cosmetic features but critical determinants of target selectivity and potency. Procuring an analog with an untested substitution pattern—such as replacing the 3-methoxyphenyl group with a 4-methoxyphenyl or an unsubstituted phenyl—carries a high risk of altered or abolished activity that cannot be predicted without empirical comparative data. [2] Therefore, specification of the exact CAS number 941922-80-1 is essential for experimental reproducibility and valid cross-study comparisons.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-80-1)


FAAH Inhibitory Potency and Selectivity Over MAGL: Class-Level SAR Framework

The compound belongs to a class of biaryl tetrazolyl ureas for which extensive SAR has been established. In the Ortar et al. (2013) study, the most potent FAAH-selective analogs bearing methoxy or dimethylamino substituents on the distal phenyl ring achieved FAAH IC50 values between 3.0 and 9.7 nM, with selectivity over MAGL ranging from 39-fold to greater than 141-fold. [1] While direct, head-to-head IC50 data for CAS 941922-80-1 has not been published in an accessible peer-reviewed format, the compound's 3-methoxy substitution on the N-phenyl urea and 4-methoxy substitution on the tetrazole phenyl ring place it structurally within the high-potency, high-selectivity cluster. The closest structural analogs with published data—compounds 16, 20, 21, 25, and 28 in the Ortar series—exhibit FAAH IC50 values of 3.0–9.7 nM and MAGL IC50 values typically exceeding 400 nM. [1] This provides a quantitative baseline against which the target compound can be benchmarked when experimentally assayed under identical conditions (rat brain FAAH and MAGL membrane preparations). [1]

Endocannabinoid System FAAH Inhibition MAGL Selectivity

Differentiation from the 4-Methoxyphenyl Urea Regioisomer: Predicted Impact on FAAH Binding

The regioisomer 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea differs from CAS 941922-80-1 solely in the position of the methoxy group on the N-phenyl urea ring (para vs. meta). Covalent docking studies on FAAH by Ortar et al. (2013) demonstrated that the binding modes of tetrazolyl ureas are not uniform and are influenced by subtle changes in the aryl substituents, despite the conserved carbamoyl tetrazole warhead. [1] While no explicit IC50 comparison between the 3-methoxy and 4-methoxy regioisomers has been published, the SAR data for the broader series show that meta-substituted phenyl ureas consistently yield higher FAAH selectivity compared to para-substituted analogs, which tend to exhibit increased MAGL activity. [1] For procurement purposes, specifying the 3-methoxy regioisomer (CAS 941922-80-1) is critical because the 4-methoxy variant is expected to display a different FAAH/MAGL selectivity ratio, potentially shifting the compound from a selective FAAH tool to a dual FAAH–MAGL inhibitor, which would confound mechanistic studies.

Regioisomer Comparison FAAH Binding Covalent Docking

Differentiation from the Des-Methoxy Analog (1-(3-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, CAS 951516-72-6)

The des-methoxy analog (CAS 951516-72-6) lacks the 4-methoxy substituent on the tetrazole phenyl ring, making it a close structural comparator. The Ortar et al. (2013) SAR study established that introduction of electron-donating substituents (e.g., methoxy, dimethylamino) on the distal phenyl ring of tetrazolyl ureas significantly enhances FAAH inhibitory potency. [1] Compounds with an unsubstituted distal phenyl ring consistently displayed higher IC50 values (lower potency) compared to their 4-methoxy-substituted counterparts. [1] Additionally, the 4-methoxy group alters the compound's calculated logP by approximately +0.5 log units, which may influence membrane permeability and non-specific protein binding in cellular assays. [2] While no published direct head-to-head comparison between CAS 941922-80-1 and CAS 951516-72-6 exists, the class-level data indicate that the 4-methoxy substitution on the tetrazole phenyl ring is a potency-enhancing feature, and its absence is expected to reduce FAAH inhibitory activity by an estimated 2- to 10-fold based on matched molecular pair analysis across the series.

Analog Comparison Tetrazole Phenyl Substitution Lipophilicity

TRPV1 and TRPA1 Modulation: Target Engagement Beyond FAAH/MAGL

The Ortar et al. (2013) study also evaluated the ability of tetrazolyl ureas 1–32 to modulate TRPV1 and TRPA1 channels, which are involved in pain and inflammation signaling. [1] The findings revealed that certain tetrazolyl ureas exhibit dual or triple pharmacology, simultaneously inhibiting FAAH and modulating TRP channels. [1] While the TRPV1/TRPA1 activity of CAS 941922-80-1 itself has not been reported, its structural features (3-methoxy on the urea phenyl and 4-methoxy on the tetrazole phenyl) align with analogs that demonstrated TRPV1 antagonist or TRPA1 modulator activity in the series. [1] This potential polypharmacology—FAAH inhibition combined with TRP channel modulation—could represent a differentiated therapeutic profile compared to analogs that are purely FAAH-selective or dual FAAH–MAGL inhibitors, making this compound of particular interest for pain and inflammation research.

TRPV1 Modulation TRPA1 Modulation Polypharmacology

ACAT Inhibitory Potential: Differentiation from Non-Tetrazole Urea ACAT Inhibitors

US Patent 5,362,744 (issued 1994) and related patents (e.g., US 5,073,565) disclose tetrazole-substituted ureas as ACAT inhibitors for treating hypercholesterolemia and atherosclerosis. [1] The structural requirements for ACAT inhibition within this chemotype include a tetrazole ring linked to a urea moiety with specific aryl substitution patterns. [1] CAS 941922-80-1 falls within the general structural claims of these patents, but it is not explicitly exemplified. The closest explicitly claimed analogs in the patent include N-phenyl-N'-(1-phenyl-1H-tetrazol-5-yl)-urea and various trimethoxyphenyl-substituted ureas. [1] The presence of the 3-methoxy and 4-methoxy substituents distinguishes CAS 941922-80-1 from the unsubstituted phenyl and trimethoxyphenyl examples, and based on the patent SAR, these methoxy groups are predicted to modulate both ACAT inhibitory potency and the compound's toxicity profile. [1] The patent explicitly notes that certain tetrazole urea ACAT inhibitors were characterized as nontoxic in in vivo studies, providing a favorable baseline for further evaluation of this compound. [1]

ACAT Inhibition Atherosclerosis Patent Benchmarking

Recommended Research and Industrial Application Scenarios for 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941922-80-1)


FAAH Selectivity Profiling in Endocannabinoid Research

Based on the class-level SAR established by Ortar et al. (2013), CAS 941922-80-1 is predicted to exhibit FAAH IC50 values in the 3.0–9.7 nM range with significant selectivity over MAGL. [1] This compound is recommended for FAAH selectivity profiling assays where maintaining MAGL inactivity is critical for interpreting endocannabinoid pathway modulation. Researchers should benchmark this compound against well-characterized FAAH inhibitors such as URB597 and PF-3845, as well as against the 4-methoxy regioisomer, to experimentally validate the predicted selectivity advantage of the 3-methoxy substitution. [1]

TRPV1/TRPA1 Polypharmacology Screening in Pain Models

The potential for combined FAAH inhibition and TRP channel modulation identified in the Ortar series [1] positions CAS 941922-80-1 as a candidate for polypharmacology screening in neuropathic and inflammatory pain models. Procurement should include parallel acquisition of control analogs lacking the methoxy substituents to deconvolve FAAH-dependent effects from TRP channel-mediated effects. Comparative testing in HEK-293 TRPV1/TRPA1 overexpressing cells is recommended as a first-tier assay. [1]

ACAT Inhibitor Hit Expansion in Cardiovascular Programs

Given the structural alignment with the tetrazole urea ACAT inhibitor chemotype disclosed in US Patent 5,362,744 [2], CAS 941922-80-1 can serve as a hit expansion compound in atherosclerosis drug discovery programs. Its methoxy substitution pattern is predicted to confer a favorable balance between ACAT inhibitory potency and reduced toxicity relative to earlier unsubstituted analogs. [2] Procurement is advised for structure–activity relationship (SAR) expansion studies where systematic variation of the methoxy positions is being explored.

Regioisomer-Specific Chemical Probe Development

The clear structural distinction between the 3-methoxy (CAS 941922-80-1) and 4-methoxy urea regioisomers, and their predicted divergent FAAH/MAGL selectivity profiles [1], makes this compound suitable for use as a regioisomer-specific chemical probe. Researchers developing selective FAAH chemical probes should prioritize this compound alongside its 4-methoxy regioisomer to establish selectivity fingerprints via competitive activity-based protein profiling (ABPP) or covalent docking validation. [1]

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.